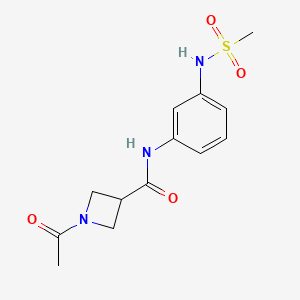
2-((5-Chloroquinolin-8-yl)oxy)-N,N-diethylethanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
A2764 dihydrochloride is a highly selective inhibitor of the TWIK-related spinal cord potassium channel, also known as K2P18.1 or TRESK. It exhibits moderate inhibitory effects on other potassium channels such as TREK-1 and TALK-1. This compound is particularly sensitive to activated TRESK channels, with an IC50 value of 6.8 micromolar, compared to its effect on basal currents . A2764 dihydrochloride can lead to cell depolarization and increased excitability in native cells, making it a valuable tool for probing the role of TRESK channels in conditions like migraine and nociception .
Preparation Methods
The synthetic routes and reaction conditions for A2764 dihydrochloride are not extensively detailed in the available literature. it is known that the compound is synthesized through a series of chemical reactions involving the formation of the dihydrochloride salt. The industrial production methods typically involve the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
A2764 dihydrochloride primarily undergoes reactions typical of organic compounds containing aromatic rings and amine groups. These reactions include:
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the amine groups, potentially leading to the formation of reduced amine derivatives.
Substitution: The aromatic ring in A2764 dihydrochloride can participate in electrophilic substitution reactions, where substituents on the ring are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
A2764 dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the properties and functions of potassium channels, particularly TRESK channels.
Biology: The compound is employed in research to understand the role of TRESK channels in cellular excitability and signal transduction.
Medicine: A2764 dihydrochloride is investigated for its potential therapeutic applications in conditions like migraine and pain management, where TRESK channels play a significant role.
Industry: The compound is used in the development of new pharmaceuticals targeting potassium channels, contributing to the advancement of drug discovery and development
Mechanism of Action
A2764 dihydrochloride exerts its effects by selectively inhibiting the TRESK potassium channel. This inhibition leads to cell depolarization and increased excitability, as the normal potassium ion flow through the channel is disrupted. The molecular targets of A2764 dihydrochloride include the TRESK channel itself, as well as other related potassium channels like TREK-1 and TALK-1. The pathways involved in its mechanism of action are primarily related to the regulation of cellular excitability and signal transduction .
Comparison with Similar Compounds
A2764 dihydrochloride is unique in its high selectivity for the TRESK potassium channel. Similar compounds include:
TREK-1 inhibitors: These compounds also target potassium channels but with a different selectivity profile.
TALK-1 inhibitors: Similar to A2764 dihydrochloride, these inhibitors affect potassium channels but with varying degrees of selectivity and potency.
The uniqueness of A2764 dihydrochloride lies in its higher sensitivity to activated TRESK channels compared to basal currents, making it a valuable tool for specific research applications .
Properties
IUPAC Name |
2-(5-chloroquinolin-8-yl)oxy-N,N-diethylethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O.2ClH/c1-3-18(4-2)10-11-19-14-8-7-13(16)12-6-5-9-17-15(12)14;;/h5-9H,3-4,10-11H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVRDPULCSHGKBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=C2C(=C(C=C1)Cl)C=CC=N2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21Cl3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-chloro-N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B3018472.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenylacetamide hydrochloride](/img/structure/B3018474.png)
![2-hydroxy-2-methyl-3-{[3-(trifluoromethyl)benzyl]sulfonyl}-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B3018476.png)
![6-{5-[4-(Propan-2-yloxy)benzoyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-3-carbonitrile](/img/structure/B3018480.png)
![1-(2-{[1-(2-methoxy-5-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetyl)piperidine-4-carboxylic acid](/img/structure/B3018481.png)
![N-(3-fluorophenyl)-3-[methyl(phenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B3018482.png)

![1-[8-(4-methylbenzoyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]pyrrolidine](/img/structure/B3018487.png)
![3-[[1-(1,3-Thiazol-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B3018488.png)
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide](/img/structure/B3018489.png)

